N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
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Overview
Description
“N-(1,3-Benzodioxol-5-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide” is a chemical compound with the molecular formula C17H19NO5 . It has an average mass of 317.336 Da and a monoisotopic mass of 317.126312 Da .
Synthesis Analysis
The synthesis of similar compounds, such as bicyclo [2.2.1]heptane-1-carboxylates, has been achieved via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This method allows for rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The molecular structure of this compound is embedded in its name. The “bicyclo[2.2.1]heptane” part indicates a bicyclic structure with 2 carbons in the first ring, 2 in the second, and 1 shared between them. The “4,7,7-trimethyl” indicates three methyl groups (-CH3) attached to the 4th and 7th carbons of the bicyclic structure. The “2,3-dioxo” indicates two carbonyl groups (=O) at the 2nd and 3rd positions. The “1-carboxamide” indicates a carboxamide group (-C(=O)NH2) at the 1st position. The “N-(1,3-benzodioxol-5-yl)” indicates a 1,3-benzodioxol-5-yl group attached to the nitrogen of the carboxamide .Scientific Research Applications
Synthesis and Metabolic Pathways
N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide and its related compounds undergo significant metabolic transformations. A study highlighted the metabolic pathways of similar compounds, revealing oxidative metabolism by liver microsomes and the formation of various metabolites through oxidative scission and Phase II metabolic reactions (Karanewsky et al., 2016).
Reactions with Amino Acids and Applications in NMR Solvating Agents
Cyclizations involving compounds structurally similar to this compound have been studied. The reactions with amino acids yield compounds with potential applications in Nuclear Magnetic Resonance (NMR) analysis, assisting in chiral discrimination and enantiomeric purity determination (Stájer et al., 2004), (Kannappan et al., 2015).
Ligand Synthesis for Catalytic Reactions
The compound and its analogs have been used in synthesizing ligands, playing a crucial role in catalytic reactions. This has applications in chemical synthesis and pharmaceutical compound development (Olusegun B. Olubanwo et al., 2018).
Inhibition of Angiogenesis and P-glycoprotein Efflux Pump Activity
Derivatives of this compound have shown potential in inhibiting angiogenesis and P-glycoprotein efflux pump activity. These properties can be instrumental in overcoming cancer chemoresistance (Mudududdla et al., 2015).
Computational Studies and Synthesis
The compound has been a subject of computational studies, aiding in the understanding of its molecular structure, bonding, and reactivity, which is essential for designing drugs and understanding their interaction with biological targets (Odame et al., 2020), (Odame et al., 2020).
Future Directions
The development of enantioselective approaches to functionalized bicyclo [2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery . This suggests potential future directions in the synthesis and application of similar compounds.
Mechanism of Action
Target of Action
Similar compounds with abenzodioxol structure have been reported to exhibit activity against various cancer cell lines .
Mode of Action
Compounds with similar structures have been found to interact with their targets, causing changes such ascell cycle arrest at the S phase and induction of apoptosis in cancer cells .
Biochemical Pathways
It’s worth noting that similar compounds have been found to modulatemicrotubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This leads to mitotic blockade and cell apoptosis, which are common mechanisms of action for anticancer agents .
Result of Action
Similar compounds have shown significant anticancer activity against various cancer cell lines, including prostate (lncap), pancreatic (mia paca-2), and acute lymphoblastic leukemia (ccrf-cem) cancer cell lines .
Action Environment
It’s worth noting that the efficacy of similar compounds has been evaluated both in vitro and in vivo , suggesting that the biological environment can influence their action.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-16(2)17(3)6-7-18(16,14(21)13(17)20)15(22)19-10-4-5-11-12(8-10)24-9-23-11/h4-5,8H,6-7,9H2,1-3H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXADCOGHYQGTKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(=O)C2=O)C(=O)NC3=CC4=C(C=C3)OCO4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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